molecular formula C20H14N4O2 B4919703 3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one

Cat. No.: B4919703
M. Wt: 342.3 g/mol
InChI Key: UGCXNXFGWALKFU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, also known as MPPB, is a synthetic compound that belongs to the class of benzimidazoles. MPPB has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the lab, and its chemical structure can be easily modified to improve its therapeutic properties. However, this compound also has certain limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer therapeutic. Another direction is to study its neuroprotective effects in more detail and explore its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic effects.

Synthesis Methods

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a synthetic compound that can be prepared through a multi-step process involving various chemical reactions. The synthesis of this compound involves the reaction of 4-methoxyphenylhydrazine with 2-aminopyridine to form 3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimidine. This intermediate product is then reacted with 1,2-diaminobenzene to form this compound.

Scientific Research Applications

3-(4-methoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c1-26-14-8-6-13(7-9-14)23-11-10-17-15(19(23)25)12-21-20-22-16-4-2-3-5-18(16)24(17)20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCXNXFGWALKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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